Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Physicochemical profiling Membrane permeability CNS drug design

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 954232-45-2, molecular weight 297.78 g/mol, formula C14H20ClN3O2) is a bifunctional synthetic intermediate. It features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 6-chloropyrimidine moiety linked via a direct C-C bond at the 4-position.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
Cat. No. B12985761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-12(15)17-9-16-11/h8-10H,4-7H2,1-3H3
InChIKeyROQUICCMYRNFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate: A Boc-Protected Piperidine-Pyrimidine Building Block for Kinase-Targeted Synthesis


Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 954232-45-2, molecular weight 297.78 g/mol, formula C14H20ClN3O2) is a bifunctional synthetic intermediate [1]. It features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 6-chloropyrimidine moiety linked via a direct C-C bond at the 4-position . This structural arrangement places it within a class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors, particularly those targeting VEGFR2 and EGFR [2].

Core ScaffoldDirect C-C linked piperidine-pyrimidine building block
Protecting GroupBoc on piperidine enables orthogonal deprotection and sequential functionalization
Reactive Handle6-Chloropyrimidine for SNAr and cross-coupling diversification

Why In-Class Analogs of Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate Cannot Be Interchanged Without Quantitative Validation


Compounds within the Boc-piperidine-chloropyrimidine family differ fundamentally in their linker chemistry (C-C, C-N, C-O), heterocyclic core (piperidine vs. piperazine), and resulting physicochemical profiles. The target compound's direct C-C bond between the piperidine and pyrimidine rings confers a unique combination of zero hydrogen-bond donor count, lower topological polar surface area (TPSA), and distinct lipophilicity compared to its closest N-linked and O-linked analogs [1]. These differences have quantifiable consequences for membrane permeability, metabolic stability, and synthetic reactivity that preclude simple generic substitution without experimental re-validation [2].

Linker chemistry alters permeability and metabolismC-C bond provides zero HBD and eliminates CYP450 dealkylation sites present in C-N and C-O analogs. Substituting without re-evaluating ADME profile may shift permeability and metabolic stability predictions.
Core heterocycle changes basicity and selectivityPiperidine (one basic center) vs. piperazine (two basic centers) leads to different ionization and off-target interaction profiles. Direct replacement requires pKa and selectivity reassessment.
Physicochemical property differences are quantifiableTPSA and HBD counts differ measurably from amino, oxy, and piperazine analogs. These properties impact oral absorption and CNS penetration models; experimental re-validation is needed before swapping.

Quantitative Differentiation Evidence: Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Count: Zero vs. One – Implications for Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the amino-linked analog, tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2), possesses one HBD (the secondary amine NH) [1][2]. In medicinal chemistry, each additional HBD is empirically associated with an approximate reduction in passive membrane permeability, and HBD count is a critical parameter in CNS multiparameter optimization (MPO) scoring [3]. This difference is structural and absolute—it cannot be altered by formulation.

HBD Count
Cross-study comparable
Target: 0
Amino analog: 1
Δ = 1 (target lower)
Zero HBD predicts higher passive membrane permeability relative to amino analog
Computed property; CNS MPO relevance
Physicochemical profiling Membrane permeability CNS drug design

Topological Polar Surface Area (TPSA): 55.3 vs. 67.4 Ų – Predicting Superior Oral Absorption

The target compound exhibits a computed TPSA of 55.3 Ų, which is 12.1 Ų lower than the amino-linked analog's TPSA of 67.4 Ų [1][2]. Both values remain under the Veber rule threshold of 140 Ų for oral bioavailability, but the 18% lower TPSA of the target compound predicts measurably improved passive transcellular absorption [3]. The piperazine analog (CAS 203519-88-4) has a predicted PSA of 58.56 Ų, placing it between the target and the amino analog .

TPSA
Cross-study comparable
Target: 55.3 Ų
Amino analog: 67.4 Ų
Δ = -12.1 Ų (-18%)
Lower TPSA predicts improved oral absorption relative to amino analog
Computed property; Veber rule context
ADME prediction Oral bioavailability Veber rules

C-C vs. C-N Linker: Implications for Oxidative Metabolic Stability

The target compound features a direct C(sp³)-C(sp²) bond connecting the piperidine 4-position to the pyrimidine 4-position. In contrast, the amino analog (CAS 939986-76-2) employs a C-N linker and the oxy analog (CAS 442199-19-1) employs a C-O linker. C-N bonds adjacent to piperidine rings are well-established sites of CYP450-mediated N-dealkylation, a primary metabolic soft spot in drug candidates [1]. C-O ether linkers are also susceptible to O-dealkylation. The C-C linkage present in the target compound lacks these metabolic liabilities by design, as the carbon-carbon bond is not a substrate for CYP450 oxidative cleavage [2].

Metabolic Stability
Class-level inference
C-C linker: no CYP450 cleavage pathway knownC-N/O linkers: established dealkylation substratesQualitative class-level difference
C-C linker may reduce oxidative metabolism risk vs C-N and C-O analogs
Based on CYP450 substrate recognition patterns
Metabolic stability CYP450 Linker design

Piperidine vs. Piperazine Core: Differential Basicity and Physicochemical Profile

The target compound incorporates a piperidine ring (single basic nitrogen), whereas the direct piperazine analog, tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-88-4), incorporates a piperazine ring with two nitrogen atoms [1]. Piperidine has a single predicted pKa of approximately 8.7 for the conjugate acid of the ring nitrogen (in unprotected form), whereas piperazine exhibits two pKa values (approximately 5.7 and 9.8 for unprotected piperazine). The presence of the second basic center in piperazine increases hydrogen bond acceptor count and can introduce additional off-target interactions with aminergic receptors [2]. The piperazine analog's predicted boiling point is 437.3°C and density is 1.253 g/cm³ .

Basicity Profile
Class-level inference
Piperidine core: 1 basic center (predicted free pKa ~8.7)
Piperazine analog: 2 basic centers (predicted pKa ~5.7, ~9.8)
Single basic center may simplify off-target selectivity vs dual-basic piperazine
Predicted pKa values; Boc protection reduces basicity
Basicity pKa Off-target selectivity

Optimal Application Scenarios for Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate Based on Evidence Profile


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The target compound's zero HBD count and lower TPSA (55.3 Ų) relative to the amino analog (1 HBD, 67.4 Ų) make it the preferred intermediate for constructing CNS-penetrant kinase inhibitor candidates. The CNS MPO desirability score favors compounds with HBD ≤ 1 and TPSA < 70 Ų, positioning the target compound favorably in the design space [1]. Researchers optimizing brain-penetrant VEGFR2 or EGFR inhibitors should select this C-C linked scaffold to maximize the probability of achieving adequate brain exposure without requiring additional structural modifications to mask hydrogen bond donors [2].

Oral Bioavailability-Focused Medicinal Chemistry Campaigns

For programs where oral absorption is a primary optimization goal, the target compound's TPSA advantage (55.3 Ų vs. 67.4 Ų for the amino analog) and absence of HBDs predict superior passive transcellular permeability based on the Veber rules [3]. This structural profile supports compliance with oral drug-like property guidelines without additional prodrug strategies, making it the more efficient starting point for lead optimization compared to N-linked or O-linked analogs that introduce additional polarity.

Metabolic Stability-Sensitive Lead Series

In discovery programs where CYP450-mediated oxidative metabolism has been identified as a primary clearance mechanism in earlier lead series, the C-C linked piperidine-pyrimidine scaffold of the target compound eliminates the N-dealkylation and O-dealkylation metabolic soft spots inherent to the amino-linked (C-N) and oxy-linked (C-O) analogs [4]. This structural feature can reduce the metabolic liability burden during lead optimization, potentially shortening the design-make-test cycle and conserving resources for other optimization objectives.

Selective Kinase Inhibitor Scaffold Construction via SNAr Chemistry

The 6-chloropyrimidine moiety serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling efficient diversification at the pyrimidine 6-position . The Boc-protected piperidine nitrogen remains orthogonal during these transformations, allowing for sequential deprotection and functionalization. This synthetic versatility is documented in kinase inhibitor patents, where pyrimidine-piperidine scaffolds with direct C-C connectivity serve as key intermediates for generating focused libraries targeting VEGFR2 and related kinases [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Zero HBD, low TPSA C-C scaffold
Brain penetration prediction (CNS MPO scoring)
Oral bioavailability lead optimization
Low TPSA and zero HBD profile
Passive permeability prediction (Veber rules)
Metabolic stability-sensitive series
C-C linker avoiding CYP450 dealkylation sites
In vitro metabolic stability assays
Kinase inhibitor library synthesis
Boc-protected piperidine, chloropyrimidine handle
SNAr/coupling reactivity, orthogonal deprotection
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